molecular formula C11H16O3 B2854003 3-Oxaspiro[5.6]dodecane-2,4-dione CAS No. 4432-19-3

3-Oxaspiro[5.6]dodecane-2,4-dione

Cat. No.: B2854003
CAS No.: 4432-19-3
M. Wt: 196.246
InChI Key: CGSIJCLRVFEHNY-UHFFFAOYSA-N
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Description

3-Oxaspiro[5.6]dodecane-2,4-dione is a chemical compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.25 g/mol It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to a dodecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxaspiro[5.6]dodecane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable dione precursor with an oxirane compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the spirocyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Oxaspiro[5.6]dodecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the spirocyclic structure.

Scientific Research Applications

3-Oxaspiro[5.6]dodecane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxaspiro[5.6]dodecane-2,4-dione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects in various biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxaspiro[5.5]undecane-2,4-dione
  • 3-Oxaspiro[6.6]tridecane-2,4-dione
  • 3-Oxaspiro[4.5]decane-2,4-dione

Uniqueness

3-Oxaspiro[5.6]dodecane-2,4-dione is unique due to its specific ring size and the presence of an oxaspiro moiety. This structural feature distinguishes it from other spirocyclic compounds and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-oxaspiro[5.6]dodecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-9-7-11(8-10(13)14-9)5-3-1-2-4-6-11/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSIJCLRVFEHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=O)OC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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